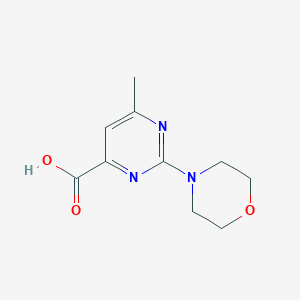
Methyl 6-(ethylamino)-5-nitronicotinate
概要
説明
Methyl 6-(ethylamino)-5-nitronicotinate is a chemical compound that belongs to the class of nitro-substituted nicotinates It is characterized by the presence of an ethylamino group at the 6th position and a nitro group at the 5th position on the nicotinate ring
作用機序
Target of Action
Methyl 6-(ethylamino)-5-nitronicotinate is a small molecule that is likely to interact with the N6-methyladenosine (m6A) regulators . These regulators are a group of enzymes, including “writers” such as METTL3/14 that mediate methylation, “erasers” such as FTO that mediate demethylation, and “readers” such as YTHDF1 that recognize and bind mRNAs with m6A modification . These enzymes collaborate to mediate RNA methylation and demethylation, regulate RNA splicing, nuclear export and degradation, and participate in RNA metabolism .
Mode of Action
It is suggested that it may interact with the m6a regulators, potentially influencing the methylation and demethylation processes . This could lead to changes in RNA metabolism, affecting gene expression and cellular functions .
Biochemical Pathways
The compound is likely to affect the m6A modification pathway , which is a dynamic and reversible epigenetic regulatory mechanism . This pathway is involved in various physiological processes, such as growth and development, stem cell renewal and differentiation, and DNA damage response . Changes in this pathway could have downstream effects on these processes and potentially influence disease progression .
Result of Action
By potentially interacting with m6a regulators, it could influence gene expression and cellular functions . This could have implications for various physiological processes and disease states .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like this compound . Factors such as diet, lifestyle, and exposure to other environmental chemicals can alter DNA methylation, potentially influencing the compound’s action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(ethylamino)-5-nitronicotinate typically involves the nitration of methyl nicotinate followed by the introduction of the ethylamino group. One common method includes the following steps:
Nitration: Methyl nicotinate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position.
Amination: The nitro compound is then reacted with ethylamine under basic conditions to introduce the ethylamino group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination processes to ensure higher yields and purity.
化学反応の分析
Types of Reactions
Methyl 6-(ethylamino)-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed
Reduction: Methyl 6-(ethylamino)-5-aminonicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 6-(ethylamino)-5-nitronicotinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
類似化合物との比較
Methyl 6-(ethylamino)-5-nitronicotinate can be compared with other nitro-substituted nicotinates and ethylamino derivatives:
Methyl 5-nitronicotinate: Lacks the ethylamino group, which may result in different reactivity and biological activity.
Methyl 6-(methylamino)-5-nitronicotinate: Similar structure but with a methylamino group instead of an ethylamino group, which may affect its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable compound for further research and development.
特性
IUPAC Name |
methyl 6-(ethylamino)-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-3-10-8-7(12(14)15)4-6(5-11-8)9(13)16-2/h4-5H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWSVWWTGXMSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















